3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide
Overview
Description
3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally characterized by the presence of a piperidine ring, a propanamide group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propanamide Group: The propanamide group is introduced through amide bond formation, often using reagents like propionyl chloride and a suitable amine.
Introduction of Phenyl Groups: The phenyl groups are incorporated through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The compound binds to the μ-opioid receptor, triggering a cascade of intracellular events that result in pain relief.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Alfentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: Known for its high potency and use in surgical anesthesia.
Uniqueness
3,3-diphenyl-N-(1-propyl-4-piperidinyl)propanamide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its unique structure allows for potential variations in receptor binding affinity and efficacy, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,3-diphenyl-N-(1-propylpiperidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-2-15-25-16-13-21(14-17-25)24-23(26)18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-22H,2,13-18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUYZPDDDYUWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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